![molecular formula C10H13BrClN B3028283 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1810069-91-0](/img/structure/B3028283.png)
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Overview
Description
Physical And Chemical Properties Analysis
- Safety Information :
- MSDS : Link
Scientific Research Applications
Stereoselective Synthesis
- A stereoselective process for synthesizing this compound has been developed, involving key steps such as the synthesis of sulfinyl imine and its stereoselective reduction. This process yields a high stereochemical purity product, indicating its potential in precise chemical applications (Han et al., 2007).
Molecular Structure and Oxidation Reactions
- The compound has been involved in studies of oxidation reactions of azines. These studies contribute to the understanding of its molecular structure and behavior under various chemical conditions (Malkova et al., 2014).
Chiral Auxiliary in Asymmetric Reactions
- It has been used as a chiral auxiliary in Reformatsky-type reactions, demonstrating its utility in asymmetric synthesis, which is crucial in the development of enantiomerically pure pharmaceuticals (Orsini et al., 2005).
Synthesis of Biologically Active Compounds
- Research has shown its utility in synthesizing biologically active compounds, like dopaminergic substances. This highlights its role in developing compounds with potential therapeutic applications (Öztaşkın et al., 2011).
Intermediate in Synthetic Chemistry
- As a synthetic intermediate for bioactive compounds, it has been used in acylation and reduction processes, proving its versatility in chemical synthesis (Wei-dong, 2013).
Role in Dopaminergic and Serotonergic Systems
- Studies have examined its derivatives for effects on central serotonergic and dopaminergic systems, implying its relevance in neurological research and potential drug development (Stjernlöf et al., 1993).
Application in Asymmetric Synthesis
- The compound has been applied in the asymmetric synthesis of anthracyclinones, showing its importance in the production of optically active pharmaceutical intermediates (Suzuki et al., 1986).
Potential in Antimalarial Research
- It has been investigated for its cardiopulmonary effects, particularly in the context of antimalarial drugs, showcasing its potential in the pharmaceutical industry (Ruiz et al., 1970).
Future Directions
properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQDDKJLYZDHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1810069-91-0 | |
Record name | 1-Naphthalenamine, 6-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810069-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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